5S,6R-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid

Lipoxin receptor pharmacology GPCR binding kinetics ALX/FPR2 agonism

5S,6R-Dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid, commonly known as Lipoxin A4 (LXA4), is an endogenous bioactive eicosanoid belonging to the specialized pro-resolving mediator (SPM) superfamily derived from arachidonic acid via lipoxygenase interactions. It serves as the native, non-epimeric reference standard for the lipoxin class, possessing the precise (5S,6R,15S) stereochemical configuration that defines its receptor recognition profile at ALX/FPR2.

Molecular Formula C20H32O4
Molecular Weight 336.5 g/mol
Cat. No. B1211892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5S,6R-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid
Synonyms5,6-di-HETE
5,6-dihydroxy-7,9,11,14-eicosatetraenoic acid
5,6-dihydroxy-7,9,11,14-eicosatetraenoic acid, (S-(R*,R*-(E,Z,Z,Z)))-isomer
5,6-dihydroxy-7,9,11,14-eicosatetraenoic acid, (S-(R*,S*-(E,Z,Z,Z)))-isome
Molecular FormulaC20H32O4
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O
InChIInChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)
InChIKeyUVZBUUTTYHTDRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5S,6R-Dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic Acid (Lipoxin A4): Chemical Identity and Procurement Context for the Endogenous Pro-Resolving Mediator


5S,6R-Dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid, commonly known as Lipoxin A4 (LXA4), is an endogenous bioactive eicosanoid belonging to the specialized pro-resolving mediator (SPM) superfamily derived from arachidonic acid via lipoxygenase interactions [1]. It serves as the native, non-epimeric reference standard for the lipoxin class, possessing the precise (5S,6R,15S) stereochemical configuration that defines its receptor recognition profile at ALX/FPR2 [2]. As the naturally occurring prototype, LXA4 is the essential baseline compound against which all synthetic analogs, epimers (e.g., 15-epi-LXA4), and metabolically stabilized derivatives must be quantitatively benchmarked in receptor binding, functional potency, and in vivo resolution pharmacology studies.

Why 5S,6R-Dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic Acid Cannot Be Substituted with Generic Lipoxin Analogs or 15-Epimers


Substitution of native 5S,6R-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid (LXA4) with its 15-epimer (15-epi-LXA4) or metabolically stabilized analogs introduces quantifiable divergence in receptor signaling bias, in vivo functional outcomes, and metabolic fate that precludes direct interchangeability. The native LXA4 is subject to rapid dehydrogenation to 15-oxo-LXA4 by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a metabolic liability that synthetic analogs are explicitly designed to resist [1]. However, this metabolic susceptibility is not merely a pharmacokinetic deficiency; comparative studies reveal that native LXA4, despite its shorter half-life, can exhibit superior bacterial clearance and survival benefit in sepsis models relative to stabilized analogs, indicating that metabolic turnover may be functionally coupled to distinct signaling kinetics [2]. Furthermore, stereochemical differences between native LXA4 and 15-epi-LXA4 produce differential potency in cell-type-specific assays and divergent regulation of gene expression when administered as methyl ester prodrugs [3]. Consequently, experimental designs and procurement decisions must be anchored to the specific compound identity; data generated with stabilized analogs or epimers cannot be extrapolated to predict the behavior of the endogenous LXA4 molecule without introducing substantial and quantifiable uncertainty.

Quantitative Differentiation Evidence: 5S,6R-Dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic Acid Versus 15-Epimer and Stabilized Analogs


Receptor Binding Affinity: Native LXA4 Kd Versus 15-Epi-LXA4 and Stabilized Analogs at ALX/FPR2

Native LXA4 binds to the cloned mouse ALX/FPR2 receptor expressed in Chinese hamster ovary cells with a dissociation constant (Kd) of approximately 1.5 nM as determined by [3H]LXA4 radioligand binding [1]. In functional agonist assays using human THP-1 cells harboring an NF-κB luciferase reporter, LXA4 inhibits LPS-induced NF-κB signaling activation with an IC50 of 1.70–1.80 nM [2]. In contrast, the stabilized analog 15(R/S)-methyl-LXA4 and the 15-epimer 15-epi-LXA4 exhibit distinct potency profiles: 15(R/S)-methyl-LXA4 and 16-phenoxy-LXA4 are approximately 1 log molar more potent than native LXA4 in stimulating THP-1 cell adherence, achieving EC50 values of approximately 1 × 10⁻¹⁰ M (0.1 nM) versus native LXA4 [3].

Lipoxin receptor pharmacology GPCR binding kinetics ALX/FPR2 agonism

In Vivo Survival and Bacterial Clearance: Native LXA4 Superiority Over Stabilized Analog in CLP Sepsis Model

In a head-to-head comparison using the cecal ligation and puncture (CLP) model of polymicrobial sepsis in rats, native LXA4 and the stabilized analog 15-epi-16-(para-fluorophenoxy)-lipoxin A4 methyl ester were both administered at 7 μg/kg intravenously. While both compounds reduced plasma TNFα and IL-6 concentrations compared to vehicle-treated controls, only native LXA4 produced a statistically significant reduction in blood bacterial load, whereas the stabilized analog did not [1]. Critically, only native LXA4 increased 8-day survival compared to vehicle; the stabilized analog did not confer a significant survival benefit [1].

Sepsis resolution pharmacology Bacterial clearance In vivo efficacy comparison

Neutrophil Migration Inhibition: Differential Potency of Native LXA4 Versus 15-Epi-LXA4 in Epithelial Transmigration

In direct comparative assays of human polymorphonuclear leukocyte (PMN) function, synthetic native LXA4 and 15-epi-LXA4 (aspirin-triggered LXA4) were tested for inhibition of leukotriene B4-induced chemotaxis and transmigration. Both compounds were essentially equipotent in inhibiting in vitro chemotaxis, with maximum inhibition of approximately 50% achieved at 1 nM LXA4 [1]. However, in transmigration assays across epithelial cell monolayers, 15-epi-LXA4 demonstrated greater potency than native LXA4 at 'stopping' neutrophil migration [1]. Additionally, when administered as carboxyl methyl esters, 15-epi-LXA4 methyl ester proved more potent than LXA4 methyl ester; this difference was attributed to cell type-specific conversion rates of the respective methyl esters to their active carboxylate forms [1].

Neutrophil chemotaxis Transmigration assays 15-epimer comparison

Metabolic Fate and Degradation Kinetics: Rapid Conversion of Native LXA4 to 15-Oxo-LXA4 Versus Analog Resistance

Native LXA4 is subject to rapid metabolic inactivation via dehydrogenation at the C-15 hydroxyl position, a reaction catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). In differentiated HL-60 cells (monocyte/macrophage lineage), LXA4 is transformed within < 15 seconds to 15-oxo-LXA4, 13,14-dihydro-15-oxo-LXA4, and 13,14-dihydro-LXA4 [1]. Adherent human monocytes exposed to [11,12-3H]LXA4 rapidly metabolized > 60% of the labeled compound within 30 seconds to its oxo and dihydro derivatives [1]. In recombinant 15-PGDH systems, native LXA4 is degraded within minutes, whereas designed analogs such as 15(R/S)-methyl-LXA4, 15-cyclohexyl-LXA4, and 16-phenoxy-LXA4 resist this rapid conversion, with the rank order of conversion being LXA4 methyl ester > PGE2 ≈ PGE2 methyl ester > LXA4 >>> novel LXA4 analogs [2].

Eicosanoid metabolism 15-PGDH dehydrogenase activity Metabolic stability comparison

Stereochemical Identity: Native 5S,6R,15S Configuration Versus Aspirin-Triggered 5S,6R,15R Epimer

The native compound is defined by the (5S,6R,15S) stereochemical configuration, whereas aspirin-triggered 15-epi-LXA4 possesses the (5S,6R,15R) configuration at C-15 [1]. This stereochemical difference arises from distinct biosynthetic routes: native LXA4 is produced via 5-lipoxygenase and 15-lipoxygenase activity, while aspirin-acetylated COX-2 generates 15(R)-HETE that is subsequently converted to 15-epi-LXA4 [2]. The C-15 epimerization alters both receptor recognition and metabolic susceptibility, with 15-epi-LXA4 demonstrating resistance to 15-PGDH-mediated inactivation that native LXA4 does not possess [3].

Stereochemistry Lipoxin biosynthesis Aspirin-triggered lipoxins

Cytokine Modulation Profile: Native LXA4 Does Not Elevate Plasma IL-10 Whereas Stabilized Analog Does in Sepsis

In the CLP sepsis model comparing native LXA4 to the stabilized analog 15-epi-16-(para-fluorophenoxy)-lipoxin A4 methyl ester (both at 7 μg/kg i.v.), distinct differences in cytokine modulation profiles were observed. Both compounds reduced plasma TNFα and IL-6 concentrations compared to vehicle-treated CLP rats. However, the stabilized analog significantly increased plasma IL-10 concentrations compared to rats given native LXA4, whereas native LXA4 did not elevate IL-10 levels above those observed in vehicle-treated CLP animals [1]. This divergent IL-10 modulation occurred despite comparable suppression of pro-inflammatory cytokines, indicating that the analog engages distinct downstream signaling pathways or cellular targets that are not equivalently activated by native LXA4 [1].

Cytokine modulation IL-10 regulation Sepsis immunopharmacology

Optimal Research and Procurement Application Scenarios for 5S,6R-Dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic Acid


Endogenous Reference Standard for Lipoxin Receptor Pharmacology and ALX/FPR2 Binding Calibration

Native LXA4 serves as the essential reference standard for calibrating ALX/FPR2 receptor binding assays and functional agonism studies. Given its established Kd of approximately 1.5 nM in recombinant receptor systems [1] and IC50 of 1.70–1.80 nM in THP-1 cell-based NF-κB reporter assays [2], the native compound provides the baseline against which all synthetic analogs, biased ligands, and novel FPR2 agonists must be benchmarked. Procurement of native LXA4 is mandatory for establishing dose-response curves in receptor pharmacology studies, as the 10-fold higher potency of stabilized analogs in certain functional assays precludes accurate extrapolation to endogenous signaling parameters [3].

In Vivo Sepsis Resolution Studies Requiring Endogenous Signaling Fidelity and Bacterial Clearance Endpoints

Native LXA4 is the compound of choice for in vivo sepsis resolution studies where bacterial clearance and survival are primary endpoints. Head-to-head data from the CLP sepsis model demonstrate that only native LXA4 reduces blood bacterial load and increases 8-day survival, whereas a metabolically stabilized analog fails to replicate these outcomes despite equivalent suppression of TNFα and IL-6 [1]. This functional divergence underscores that native LXA4 possesses a signaling repertoire—potentially involving macrophage phagocytosis enhancement and neutrophil iNOS suppression—that is not fully retained by stabilized analogs [1]. Researchers investigating host-directed resolution pharmacology in polymicrobial sepsis must procure the native compound to capture the full therapeutic profile.

Metabolic Fate and 15-PGDH Dehydrogenase Substrate Studies in Monocyte/Macrophage Systems

Native LXA4 is the requisite substrate for studies examining 15-hydroxyprostaglandin dehydrogenase (15-PGDH) activity and eicosanoid metabolic inactivation pathways in monocyte/macrophage lineages. The compound undergoes rapid dehydrogenation to 15-oxo-LXA4, with > 60% conversion within 30 seconds in human adherent monocytes [1]. This extreme metabolic lability makes native LXA4 the appropriate tool compound for investigations of 15-PGDH enzymology, development of dehydrogenase inhibitor screening assays, and studies exploring the functional coupling between metabolic turnover and receptor signaling kinetics [2]. Stabilized analogs, by design, resist this conversion and are unsuitable for these applications [2].

Stereochemical Reference for Chiral Purity and 15(S) Versus 15(R) Epimer Discrimination

Native LXA4, possessing the (5S,6R,15S) configuration, serves as the definitive stereochemical reference for distinguishing endogenous lipoxin biosynthesis from aspirin-triggered (5S,6R,15R) pathways [1]. In analytical chemistry and quality control contexts, native LXA4 is required as the authentic standard for chiral chromatographic methods, mass spectrometry-based lipidomics workflows, and enzymatic activity assays that differentiate 15-lipoxygenase-derived products from aspirin-acetylated COX-2-derived products [2]. Procurement of native LXA4 with certified stereochemical purity is essential for laboratories developing targeted lipid mediator panels where misidentification of the 15-epimer would produce erroneous pathway assignments and misinterpretation of aspirin intervention effects [3].

Technical Documentation Hub

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